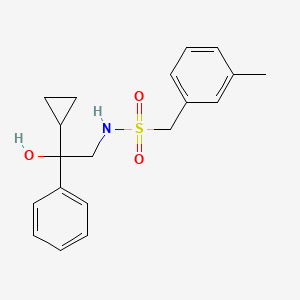
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(m-tolyl)methanesulfonamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been widely used in scientific research for its potential therapeutic applications. CORM-3 is a small molecule that is able to release carbon monoxide (CO) in a controlled manner, which makes it a promising candidate for the treatment of various diseases.
科学的研究の応用
Structural and Conformational Analysis
- Structural studies of nimesulide derivatives, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(m-tolyl)methanesulfonamide, have provided insights into the effect of substitution on supramolecular assembly. The studies emphasize the role of intermolecular interactions, hydrogen bonding, and molecular geometries in the formation of specific supramolecular architectures (Dey et al., 2015).
Synthetic Methodologies and Reactions
- Research has shown the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the one-step process in the presence of terminal acetylenes, demonstrating the compound's versatility in organic synthesis (Sakamoto et al., 1988).
- Studies have also presented new synthetic approaches to phenylmethanesulfonamide derivatives, showcasing the compound's potential in generating a variety of structurally diverse and functionally rich compounds (Aizina et al., 2012).
Catalysis and Molecular Interactions
- The compound has been used in the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating its role as a catalyst in facilitating chemical reactions with high enantioselectivity (Ohkuma et al., 2007).
- Investigations into the CH bond activation of alkylaromatics by a transient η2-Cyclopropene complex have illustrated the compound's involvement in selective benzylic and arene CH bond activations, shedding light on its utility in chemical transformations and bond-forming processes (Boulho et al., 2011).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-6-5-7-16(12-15)13-24(22,23)20-14-19(21,18-10-11-18)17-8-3-2-4-9-17/h2-9,12,18,20-21H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHQHVHNPJCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(m-tolyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)
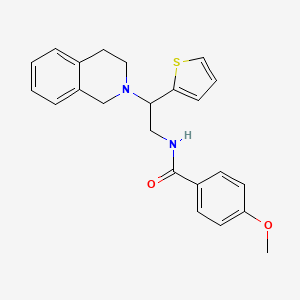

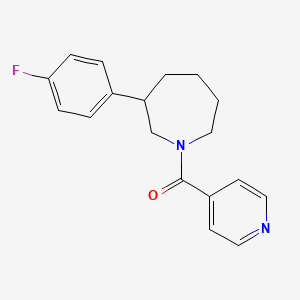
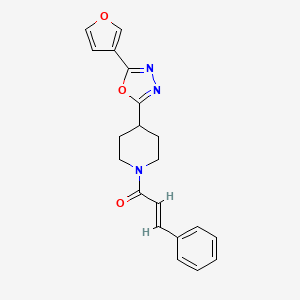
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)

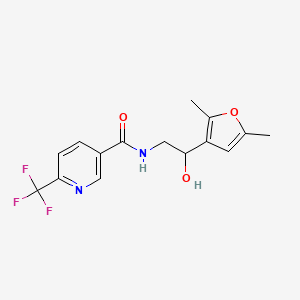
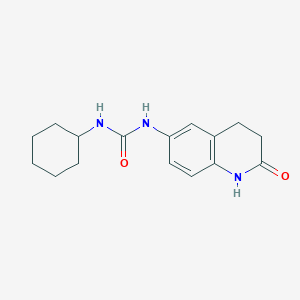
![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)
![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)